molecular formula C12H8BrNO4 B448550 N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide CAS No. 306766-58-5

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide

Cat. No. B448550
CAS RN: 306766-58-5
M. Wt: 310.1g/mol
InChI Key: XPCBMCBQSLNOBS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide, also known as BFBC, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide works by binding to a specific site on the TRPC5 protein, which prevents it from functioning properly. This inhibition leads to a reduction in the activity of calcium ion channels, which can help to protect neurons from damage and death.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its neuroprotective effect, it has also been shown to reduce inflammation and oxidative stress in the brain. It may also have potential applications in the treatment of other conditions such as hypertension and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide for lab experiments is its selectivity for TRPC5, which allows for more targeted research. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are a number of future directions for research on N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for hypertension and cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide and its effects on the brain and other organs.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide can be synthesized through a multistep process, which involves the reaction of 2,3-dibromofuran with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a protein called TRPC5, which is involved in the regulation of calcium ion channels in the brain. This inhibition has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBMCBQSLNOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349888
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306766-58-5
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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